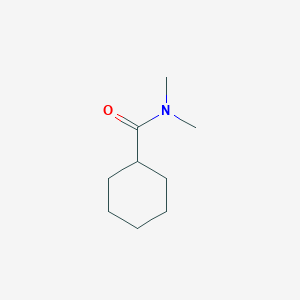

N,N-Dimethylcyclohexanecarboxamide

Description

Properties

IUPAC Name |

N,N-dimethylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10(2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCOYDRQCPJFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170008 | |

| Record name | N,N-Dimethylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17566-51-7 | |

| Record name | N,N-Dimethylcyclohexanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017566517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLCYCLOHEXANECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6025YJ6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization for N,n Dimethylcyclohexanecarboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy for N,N-Dimethylcyclohexanecarboxamide reveals distinct signals corresponding to the protons of the N-methyl groups and the cyclohexyl ring. The N-methyl protons typically appear as a sharp singlet, although in some instances, they may present as a multiplet or two distinct singlets due to hindered rotation around the amide C-N bond. purdue.edu The protons on the cyclohexyl ring produce a series of complex multiplets in the aliphatic region of the spectrum. purdue.edu

Detailed spectral data from research literature provides a characteristic fingerprint for the compound. For example, in a chloroform-d (B32938) (CDCl₃) solvent, the N,N-dimethyl protons appear as a broad singlet around 2.98 ppm. rsc.org The methine proton on the carbon bearing the amide group (CH-C=O) is observed as a triplet of triplets (tt) further downfield, around 2.48 ppm. rsc.org The remaining cyclohexyl protons appear as overlapping multiplets between approximately 1.26 and 1.79 ppm. rsc.org

Table 1: Representative ¹H NMR Data for N,N-Dimethylcyclohexanecarboxamide Data recorded in CDCl₃ at 500 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 2.98 | broad s | 6H | N(CH₃)₂ | rsc.org |

| 2.48 | tt | 1H | CH-C=O | rsc.org |

| 1.79 | m | 2H | Cyclohexyl CH₂ | rsc.org |

| 1.70 | m | 3H | Cyclohexyl CH₂ | rsc.org |

| 1.51 | m | 2H | Cyclohexyl CH₂ | rsc.org |

| 1.26 | m | 3H | Cyclohexyl CH₂ | rsc.org |

This table is interactive. Click on the headers to sort.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for N,N-Dimethylcyclohexanecarboxamide typically shows a total of seven distinct resonances, corresponding to the carbonyl carbon, the two N-methyl carbons (which may be equivalent or non-equivalent), and the four unique carbons of the cyclohexyl ring (assuming rapid chair-chair interconversion).

The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing at approximately 176.1 ppm. rsc.org The carbons of the N-methyl groups are found in the upfield region of the spectrum, with typical shifts around 37.0 and 35.5 ppm, indicating slight electronic non-equivalence. rsc.org The carbons of the cyclohexane (B81311) ring resonate at distinct positions, with the carbon attached to the amide function (CH-C=O) appearing around 40.7 ppm. rsc.org The remaining ring carbons are observed at approximately 29.1, 25.9, and 25.8 ppm. rsc.org The chemical shift of the amide carbonyl is consistent with the typical range of 165-190 ppm for carboxylic acid derivatives. oregonstate.edu

Table 2: Representative ¹³C NMR Data for N,N-Dimethylcyclohexanecarboxamide Data recorded in CDCl₃ at 151 MHz.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 176.1 | C=O (Amide) | rsc.org |

| 40.7 | C H-C=O | rsc.org |

| 37.0 | N-CH₃ | rsc.org |

| 35.5 | N-CH₃ | rsc.org |

| 29.1 | Cyclohexyl CH₂ | rsc.org |

| 25.9 | Cyclohexyl CH₂ | rsc.org |

| 25.8 | Cyclohexyl CH₂ | rsc.org |

This table is interactive. Click on the headers to sort.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments would establish proton-proton (¹H-¹H) coupling relationships. This would allow for the tracing of the proton network within the cyclohexane ring, showing correlations between the methine proton and its adjacent methylene (B1212753) protons, and sequentially along the ring backbone.

HSQC experiments correlate directly bonded proton and carbon atoms. This would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the signal at 40.7 ppm to the carbon bearing the proton at 2.48 ppm.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of N,N-Dimethylcyclohexanecarboxamide. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For N,N-Dimethylcyclohexanecarboxamide (C₉H₁₇NO), the calculated exact mass is 155.1310. nih.gov In research, the protonated molecule, [M+H]⁺, is often observed using electrospray ionization (ESI). rsc.org Experimental data confirms this, with a calculated m/z for [C₉H₁₈NO]⁺ of 156.1383, and a found value of 156.1381, which is well within the accepted margin of error for HRMS analysis. rsc.org This level of accuracy unequivocally confirms the molecular formula of the compound. rsc.orgnih.gov

Table 3: HRMS Data for N,N-Dimethylcyclohexanecarboxamide

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 156.1383 | 156.1381 | rsc.org |

This table is interactive. Click on the headers to sort.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. It is routinely used to assess the purity of N,N-Dimethylcyclohexanecarboxamide and to confirm its identity by comparing its mass spectrum to library data. rsc.org

In a typical GC-MS analysis, the compound would first travel through a GC column, resulting in a characteristic retention time. Upon entering the mass spectrometer, it is ionized, usually by electron impact (EI), which causes the molecular ion to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint. For N,N-Dimethylcyclohexanecarboxamide, the molecular ion peak [M]⁺ is observed at an m/z of 155. nih.gov A prominent fragment ion is typically seen at m/z 100. nih.gov This major fragment likely corresponds to the loss of the dimethylamino group (•N(CH₃)₂), a common fragmentation pathway for N,N-dimethylamides, resulting in the formation of a stable cyclohexylacylium ion. The combination of the retention time and the unique mass spectrum allows for confident identification and purity assessment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and probe the bonding within a molecule by measuring the absorption of infrared radiation.

Carbonyl Stretching Frequencies and Amide Bonds

The IR spectrum of N,N-Dimethylcyclohexanecarboxamide is distinguished by the characteristic absorptions of its tertiary amide group. The most prominent feature is the carbonyl (C=O) stretching vibration, known as the Amide I band. libretexts.org For tertiary amides, this appears as a single, strong absorption. libretexts.orgucla.edu Due to resonance, which imparts partial double-bond character to the carbon-nitrogen bond, the Amide I band in amides is found at a lower frequency compared to ketones. libretexts.orgpg.edu.pl The typical range for the C=O stretch in tertiary amides is approximately 1630–1670 cm⁻¹. libretexts.org A structurally related compound, N,N-dimethyl-3,5-bis(trifluoromethyl)benzamide, exhibits its carbonyl stretch at 1646 cm⁻¹, providing a useful reference point. rsc.org

A key feature for N,N-Dimethylcyclohexanecarboxamide is the absence of N-H bonds, as it is a tertiary amide. Consequently, its IR spectrum lacks the N-H stretching bands (typically found around 3170-3500 cm⁻¹) and the Amide II band (primarily from N-H bending, ~1530 cm⁻¹ in secondary amides) that are characteristic of primary and secondary amides. libretexts.orgucla.edumsu.edu

Table 1: Characteristic IR Absorption Ranges for N,N-Dimethylcyclohexanecarboxamide

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| Amide (Tertiary) | C=O Stretch (Amide I) | 1630 - 1670 | Strong | The most prominent band in the spectrum. |

| Cyclohexane | C-H Stretch | 2850 - 2950 | Medium to Strong | Typical for alkane C-H bonds. |

| Amide (Tertiary) | N-H Stretch | Absent | N/A | No N-H bond is present. |

| Amide (Tertiary) | N-H Bend (Amide II) | Absent | N/A | No N-H bond is present. |

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the structure and properties of molecular systems. N,N-Dimethylcyclohexanecarboxamide, as a tertiary amide, lacks a hydrogen-donating proton on the nitrogen atom and therefore cannot act as a hydrogen bond donor. mdpi.com However, the lone pairs of electrons on the carbonyl oxygen allow it to function as a hydrogen bond acceptor, capable of forming interactions with protic species such as alcohols or water. mdpi.comscispace.com

These low-frequency intermolecular vibrations can be investigated using techniques like far-infrared spectroscopy. rsc.org The formation of a hydrogen bond, such as an N-H···O interaction where the amide is the acceptor, typically results in a redshift (a shift to a lower frequency) of the donor group's stretching vibration, which provides evidence of the interaction. nih.gov

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of N,N-Dimethylcyclohexanecarboxamide after its synthesis and for the analytical assessment of its stereoisomeric and chemical purity.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient purification method widely used in organic synthesis. For N,N-Dimethylcyclohexanecarboxamide, this technique is essential for its isolation from reaction byproducts. In a documented synthesis, N,N-Dimethylcyclohexanecarboxamide was purified by flash column chromatography using a silica (B1680970) gel stationary phase and a mobile phase composed of a 2:1 mixture of diethyl ether and petroleum ether, yielding the product as a colorless oil. unifi.it The principle involves passing the crude mixture through a column of adsorbent material (stationary phase), where different components move at different rates depending on their affinity for the stationary phase and their solubility in the eluting solvent (mobile phase), thus enabling separation. orgsyn.org

Table 2: Example of Flash Column Chromatography Parameters for N,N-Dimethylcyclohexanecarboxamide Purification

| Parameter | Specification | Source |

| Stationary Phase | Silica Gel | unifi.it |

| Mobile Phase | Diethyl ether / Petroleum ether (2:1) | unifi.it |

| Outcome | Isolation of pure N,N-Dimethylcyclohexanecarboxamide | unifi.it |

Chiral Chromatography for Stereoisomer Resolution

While N,N-Dimethylcyclohexanecarboxamide itself is achiral, substitutions on the cyclohexane ring can introduce chiral centers, leading to the formation of stereoisomers. For instance, compounds like (1s,4s)-4-Hydroxy-N,N-dimethylcyclohexanecarboxamide are chiral and may be synthesized as a mixture of enantiomers. googleapis.com The separation of these enantiomers, known as chiral resolution, is crucial in fields like pharmaceutical development where stereoisomers can have different biological activities. chromatographyonline.com

Chiral chromatography is a primary method for achieving this separation. googleapis.comtcichemicals.com This can be accomplished through two main approaches:

Direct Method : Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate as they pass through the column. iupac.org

Indirect Method : Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. chromatographyonline.comiupac.org

Table 3: Approaches for Stereoisomer Resolution

| Method | Principle | Application |

| Direct Chiral Chromatography | Separation of enantiomers on a Chiral Stationary Phase (CSP). | Resolving racemic mixtures of chiral N,N-Dimethylcyclohexanecarboxamide derivatives. |

| Indirect Chiral Chromatography | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Used when a suitable CSP is not available or for analytical purposes. |

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds like N,N-Dimethylcyclohexanecarboxamide. libretexts.org The method is suitable for setting specifications and for quality control. antpedia.com In GC, the sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. imist.ma A flame ionization detector (FID) is commonly used to detect the components as they elute from the column, generating a chromatogram. antpedia.com

Purity is typically determined using the area percent method, where the area of the peak corresponding to N,N-Dimethylcyclohexanecarboxamide is divided by the total area of all peaks in the chromatogram (excluding the solvent peak). youtube.com Alternatively, the purity can be calculated by subtracting the sum of all impurity concentrations from 100%. antpedia.com While a single, sharp peak is a strong indicator of purity, it is not definitive proof, as impurities with very similar properties may co-elute, appearing as one peak. libretexts.orglibretexts.org

Table 4: Principles of Purity Assessment by Gas Chromatography

| Principle | Description |

| Separation | Components of the sample are separated based on volatility and interaction with the GC column. |

| Detection | A detector (e.g., Flame Ionization Detector) generates a signal for each eluting component. |

| Quantification | The area under each peak in the chromatogram is proportional to the amount of that component. |

| Purity Calculation | Percent purity is calculated from the relative peak areas. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state structure of a molecule. For N,N-Dimethylcyclohexanecarboxamide, which is a white crystalline solid under certain conditions, X-ray crystallography can elucidate the conformation of the cyclohexane ring, the geometry of the amide group, and the packing of the molecules in the crystal lattice. rsc.org

Detailed research findings have provided the experimental crystal structure of N,N-Dimethylcyclohexanecarboxamide. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC), reveals the specific spatial arrangement of the atoms in the solid state.

The crystal structure analysis of N,N-Dimethylcyclohexanecarboxamide provides critical data for understanding its physical properties and for computational modeling studies. The determined cell parameters and crystal system are fundamental for solid-state characterization.

Interactive Data Table: Crystallographic Data for N,N-Dimethylcyclohexanecarboxamide

| Parameter | Value |

| CCDC Deposition Number | 2312008 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Lengths | a = 10.847(4) Å |

| b = 6.213(2) Å | |

| c = 11.060(3) Å | |

| Cell Angles | α = 90° |

| β = 105.661(8)° | |

| γ = 90° | |

| Volume | 717.7(4) ų |

| Temperature | 273 K |

| Wavelength | 0.71073 Å |

| Data sourced from the Cambridge Crystallographic Data Centre (CCDC). rsc.org |

The solid-state structure reveals a chair conformation for the cyclohexane ring, which is the most stable arrangement. The dimethylamino and carbonyl groups of the amide moiety are oriented with respect to the ring in a way that minimizes steric hindrance. The precise bond lengths and angles obtained from the crystallographic data can be used to validate and refine theoretical models of the molecule's structure and reactivity. This structural information is invaluable for structure-activity relationship (SAR) studies, where understanding the exact three-dimensional shape of a molecule is crucial for predicting its biological or chemical behavior.

Computational Chemistry and Theoretical Studies on N,n Dimethylcyclohexanecarboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N,N-Dimethylcyclohexanecarboxamide, DFT calculations are instrumental in exploring its reactivity, the mechanisms of reactions it undergoes, and the energetic favorability of these transformations.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are employed to map the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. This process involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition states that connect them. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the reaction coordinate.

For reactions involving N,N-Dimethylcyclohexanecarboxamide, such as its synthesis or subsequent transformations, DFT would be used to model the step-by-step process of bond formation and cleavage. By calculating the geometries and energies of transition state structures, researchers can gain a precise understanding of how the reaction proceeds, including whether it follows a concerted or stepwise mechanism.

Energy Profiles of Amidation Reactions

Based on DFT calculations, a mechanistic pathway for a catalyzed amidation process can be proposed mdpi.com. For instance, a general acid-base mechanism may involve several phases: amine deprotonation, nucleophilic addition of a catalyst-amine complex to an ester, and subsequent protonation events mdpi.com. The rate-determining step is identified as the one with the highest energy barrier in the profile mdpi.com. Such analyses are crucial for optimizing reaction conditions to improve yield and efficiency.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. These simulations are fundamental in drug discovery and molecular biology for predicting ligand-receptor interactions.

Prediction of Binding Affinities to Biological Targets

If N,N-Dimethylcyclohexanecarboxamide or its derivatives were to be investigated for biological activity, molecular docking would be a primary tool. The simulation places the molecule into the binding site of a biological target, such as an enzyme or receptor, in various conformations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction. This predictive power allows for the rapid screening of compounds against various biological targets to identify potential leads for further development.

Stereochemical Impact on Ligand-Receptor Interactions

The three-dimensional structure and stereochemistry of a ligand are critical for its interaction with a biological receptor. Molecular docking simulations inherently account for the spatial arrangement of the ligand. For N,N-Dimethylcyclohexanecarboxamide, the conformational flexibility of the cyclohexane (B81311) ring and the fixed spatial orientation of the amide group substituents would significantly influence how it fits within a receptor's binding pocket. Specific stereoisomers may exhibit vastly different binding affinities due to their ability to form or avoid specific interactions, such as hydrogen bonds or hydrophobic contacts, which is a key consideration in structure-based drug design.

Stereochemical Investigations and Conformational Analysis

The stereochemistry and conformational landscape of N,N-Dimethylcyclohexanecarboxamide are defined by two main structural features: the cyclohexane ring and the tertiary amide group. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. This ring can undergo a "ring flip" between two chair conformers.

The following table presents data from a 1967 study that measured the electric dipole moments of several amides, providing experimental evidence for their electronic structure researchgate.net.

| Compound | Measured Electric Dipole Moment (Debye) |

|---|---|

| Acetamide | 3.38 |

| N,N-Dimethylacetamide | 3.96 |

| Benzamide | 3.42 |

| N,N-Dimethylbenzamide | 3.92 |

| Cyclohexanecarboxamide | 3.33 |

| N,N-Dimethylcyclohexanecarboxamide | 3.79 |

Cis/Trans Isomerism in Cyclohexane Ring Systems

For a monosubstituted ring like N,N-Dimethylcyclohexanecarboxamide, the concept of cis/trans isomerism is best understood in terms of the substituent's orientation relative to the plane of the ring. Cycloalkanes are not flat; the cyclohexane ring adopts a stable chair conformation to minimize steric and angle strain. libretexts.org In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).

These two positions result in conformational isomers that can interconvert via a process known as a ring flip. However, the two conformations are not energetically equivalent. The equatorial position is generally more stable for a bulky substituent like the N,N-dimethylcarboxamide group, as it minimizes steric hindrance with the axial hydrogens on the same side of the ring. This steric clash in the axial position is known as a 1,3-diaxial interaction. Computational studies can quantify this energy difference.

| Conformer | Substituent Position | Relative Stability | Key Interactions |

| Equatorial | In the plane of the ring | More Stable (Lower Energy) | Staggered arrangements, minimal steric strain. |

| Axial | Perpendicular to the ring | Less Stable (Higher Energy) | 1,3-diaxial interactions with axial hydrogens. |

The term cis-trans isomerism becomes directly applicable when at least one other substituent is present on the cyclohexane ring. libretexts.org For example, in a disubstituted cyclohexane, the cis isomer has both substituents on the same face of the ring, while the trans isomer has them on opposite faces. libretexts.org

Predicting and Controlling Stereochemistry in Synthesis

The synthesis of specific stereoisomers of substituted N,N-Dimethylcyclohexanecarboxamide derivatives requires precise control over reaction conditions and methodologies. Predicting the stereochemical outcome is a central theme in modern organic synthesis. Computational models can help predict the transition states and product energies of different stereoisomeric pathways, guiding the selection of reagents and conditions.

Methods for Stereochemical Control:

Substrate Control: The existing stereochemistry in a starting material can direct the formation of new stereocenters. For instance, the hydrogenation of a substituted cyclohexene (B86901) precursor would likely occur from the less sterically hindered face of the molecule.

Reagent Control: Chiral reagents or catalysts can be used to favor the formation of one enantiomer or diastereomer over another. This is crucial for creating optically active derivatives.

Kinetic vs. Thermodynamic Control: The stereochemical outcome can depend on whether the reaction is under kinetic (favoring the fastest-formed product) or thermodynamic (favoring the most stable product) control. Since the equatorial conformer of N,N-Dimethylcyclohexanecarboxamide is more stable, thermodynamically controlled reactions will favor its formation.

Chirality-Induced Spin Selectivity

The Chirality-Induced Spin Selectivity (CISS) effect is a phenomenon where the transmission of electrons through a chiral molecule becomes dependent on the electron's spin. wikipedia.orgnih.gov This means that chiral molecules can act as spin filters, preferentially allowing electrons of one spin orientation to pass through over the other. inference-review.comresearchgate.net This effect arises from the coupling between the electron's spin and its motion within the chiral potential of the molecule (spin-orbit coupling). wikipedia.org

While N,N-Dimethylcyclohexanecarboxamide itself is achiral, any derivative with substituents that create a chiral center would be expected to exhibit CISS. For example, a methyl group at the 2-position of the cyclohexane ring would create two enantiomers, each of which would filter electron spins in opposite ways.

Key Aspects of the CISS Effect:

| Concept | Description | Relevance to Chiral Derivatives |

| Spin Filtering | Chiral molecules preferentially transmit one spin (up or down) over the other. nih.gov | Enantiomers of a substituted N,N-Dimethylcyclohexanecarboxamide would exhibit opposite spin selectivity. |

| Enantiospecific Interactions | The CISS effect can lead to enantiospecific interactions between chiral molecules and magnetic surfaces or other spin-polarized entities. nih.gov | This could be exploited for enantioselective separation or spin-controlled chemical reactions. |

| Electron Transfer | CISS can influence the efficiency and distance of electron transfer processes in biological and chemical systems. inference-review.com | In a biological context, if a chiral derivative were to interact with a target, CISS could influence the redox reactions involved. |

Theoretical models are used to explain the CISS effect, though the experimentally observed magnitudes are often larger than what is predicted by simple models, indicating a complex underlying mechanism. wikipedia.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design. They involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. nih.govresearchgate.net

Correlating Molecular Structure with Biological Activity

While specific SAR studies for N,N-Dimethylcyclohexanecarboxamide are not extensively documented in public literature, the principles of SAR can be applied to hypothesize how its structure could be optimized for a given biological target. dovepress.com This involves analyzing the molecule's key components: the cyclohexane ring, the amide linker, and the N,N-dimethyl groups. nih.gov

A theoretical SAR analysis would explore modifications to each part of the N,N-Dimethylcyclohexanecarboxamide scaffold.

| Molecular Fragment | Potential Modification | Hypothetical Impact on Biological Activity | Rationale |

| Cyclohexane Ring | Introduction of unsaturation (cyclohexene) or aromaticity (benzene). | Altered binding affinity and metabolic stability. | Saturation of the ring can enhance inhibitory effects in some contexts. mdpi.com A planar aromatic ring would drastically change the molecule's shape and interactions. |

| Addition of substituents (e.g., hydroxyl, methyl, halo groups). | Introduction of new hydrogen bonding or hydrophobic interactions; potential for stereochemical effects. | The position and nature of substituents are often crucial for activity. mdpi.commdpi.com | |

| Amide Linker | Replacement with ester, ketone, or reversed amide. | Modified hydrogen bonding capability, polarity, and metabolic stability. | The amide bond is a key structural feature in many biologically active molecules, providing rigidity and hydrogen bonding sites. |

| N,N-Dimethyl Group | Variation of alkyl groups (e.g., N,N-diethyl, N-methyl-N-ethyl). | Altered steric bulk and lipophilicity. | Changes in these groups can affect how the molecule fits into a binding pocket and its overall solubility. |

| Incorporation into a cyclic system (e.g., pyrrolidine, piperidine). | Conformational restriction of the N-substituents. | Reducing the conformational flexibility can lock the molecule into a more active conformation, improving potency. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational descriptors (e.g., lipophilicity (LogP), electronic properties, steric factors) to create a mathematical model that correlates these properties with observed biological activity. dovepress.com

Applications and Advanced Research Themes

Medicinal Chemistry and Pharmaceutical Development

N,N-Dimethylcyclohexanecarboxamide and its derivatives are significant in medicinal chemistry and pharmaceutical development, primarily serving as key intermediates and building blocks in the synthesis of complex pharmacologically active molecules. google.comnih.gov

Intermediate in Drug Synthesis

N,N-Dimethylcyclohexanecarboxamide is a crucial intermediate in the synthesis of various pharmaceutical compounds. google.comnih.gov Its structure, featuring a cyclohexane (B81311) ring and a dimethylcarboxamide group, allows for its use as a foundational scaffold in the creation of more elaborate molecules with specific biological activities. google.com The compound is frequently employed in the manufacturing process of drugs, where it serves as a starting material or a key building block. nih.gov

A notable derivative, (1S,3R,4R)-3-amino-4-hydroxy-N,N-dimethylcyclohexanecarboxamide, is recognized as an important impurity and intermediate in the synthesis of pharmaceuticals. nih.govnih.gov This specific chiral derivative, with its amino and hydroxy functional groups, is particularly valuable in the construction of complex, stereospecific drug molecules. nih.gov The synthesis of such intermediates often involves multi-step chemical transformations, highlighting the utility of the N,N-dimethylcyclohexanecarboxamide core. nih.govnih.gov

Modulators of Molecular Targets

Derivatives of N,N-Dimethylcyclohexanecarboxamide have been investigated as modulators of various molecular targets. The inherent structure of the cyclohexane ring combined with the carboxamide group provides a versatile platform for designing molecules that can interact with biological targets such as enzymes and receptors. For instance, the aminomethyl and carboxamide groups in related structures can participate in hydrogen bonding and other biochemical interactions, which can modulate the activity of these targets.

Development of Anticoagulants (e.g., Edoxaban)

A significant application of N,N-Dimethylcyclohexanecarboxamide derivatives is in the synthesis of anticoagulants, most notably Edoxaban. patsnap.com Edoxaban is a direct factor Xa inhibitor used for the prevention and treatment of thrombotic diseases. The synthesis of Edoxaban involves a key intermediate derived from N,N-Dimethylcyclohexanecarboxamide.

| Intermediate | Role in Edoxaban Synthesis | Reference |

| (1S,3R,4R)-3-amino-4-hydroxy-N,N-dimethylcyclohexanecarboxamide | Precursor to the key chiral diamine intermediate | |

| tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate | Key cis-diamine intermediate |

Monoamine Reuptake Inhibition Research

Research into monoamine reuptake inhibitors has explored compounds derived from N,N-Dimethylcyclohexanecarboxamide. Monoamine reuptake inhibitors are a class of drugs that can modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain and are used to treat various neurological and psychiatric disorders. patsnap.com A patent describes the use of N,N-dimethylcyclohexanecarboxamide as a reactant in the synthesis of a series of cycloalkylamines, which were subsequently investigated for their activity as monoamine reuptake inhibitors. google.com This indicates that the N,N-dimethylcyclohexanecarboxamide scaffold can be chemically modified to produce compounds with potential therapeutic effects on the central nervous system. google.com

Anticancer Activity Research

While direct studies on the anticancer activity of N,N-Dimethylcyclohexanecarboxamide are not extensively documented, the broader class of carboxamides and their derivatives have been a subject of interest in anticancer research. The structural motif is present in various compounds that have been investigated for their potential to inhibit cancer cell growth. For example, research into luotonin A analogues, which have shown anticancer activity, involves intermediates that share structural similarities with derivatives of N,N-dimethylcyclohexanecarboxamide. The development of novel anticancer agents often involves the synthesis and screening of libraries of compounds, and carboxamides are a common functional group included in such libraries due to their chemical stability and ability to participate in biological interactions.

Organic Synthesis and Chemical Building Blocks

N,N-Dimethylcyclohexanecarboxamide is a versatile building block in organic synthesis. Its preparation can be achieved through several methods, including the reaction of cyclohexanecarbonyl chloride with dimethylamine (B145610). nih.gov This reaction is a straightforward amidation that provides the target compound in good yield. nih.gov

Another synthetic approach involves the conversion of esters to amides using dimethylaluminum amides. nih.gov For example, methyl cyclohexanecarboxylate (B1212342) can be treated with a dimethylaluminum amide reagent to yield N,N-dimethylcyclohexanecarboxamide. nih.gov This method offers an alternative to the use of acid chlorides. nih.gov

The compound itself can be further transformed. For instance, it can be reduced using agents like lithium aluminum hydride to yield the corresponding amine, N,N-dimethylcyclohexylmethylamine. nih.gov This demonstrates its utility as a precursor to other functionalized cyclohexane derivatives.

| Starting Material | Reagent(s) | Product | Reference |

| Cyclohexanecarboxylic acid | Thionyl chloride, Dimethylamine | N,N-Dimethylcyclohexanecarboxamide | nih.gov |

| Methyl cyclohexanecarboxylate | Trimethylaluminum, Dimethylamine | N,N-Dimethylcyclohexanecarboxamide | nih.gov |

| N,N-Dimethylcyclohexanecarboxamide | Lithium aluminum hydride | N,N-Dimethylcyclohexylmethylamine | nih.gov |

Synthesis of Complex Organic Molecules

N,N-Dimethylcyclohexanecarboxamide is a valuable intermediate in the synthesis of more complex organic molecules, including those with potential biological or physical properties. ontosight.ai Its structure, featuring a cyclohexane ring attached to a dimethylamide group, allows for various chemical transformations. ontosight.ainih.gov For instance, derivatives of this compound have been investigated for their potential as insecticides and pharmacologically active compounds. ontosight.ai It can be reduced to form N,N-dimethylcyclohexylmethylamine and is also a precursor in the synthesis of cyclohexanecarboxaldehyde. orgsyn.orgorgsyn.org

The synthesis of complex organic molecules often involves multi-step processes where specific functionalities are introduced sequentially. frontiersin.org N,N-Dimethylcyclohexanecarboxamide can be a key component in these synthetic pathways. For example, it is used in the preparation of chiral cyclohexane cis-diamine intermediates, which are crucial for the synthesis of pharmaceutical compounds like edoxaban. acs.org Furthermore, derivatives such as (1S,3R,4R)-3-amino-4-hydroxy-N,N-dimethylcyclohexanecarboxamide are explored as potential pharmaceutical candidates due to their unique three-dimensional structure. lookchem.com The ability to create such complex structures is often driven by reaction-design concepts that manage the energetic landscape of bond formation. riken.jp

Role in Amide Bond Formation Strategies

The formation of amide bonds is a fundamental reaction in organic chemistry, crucial for the synthesis of peptides, proteins, and numerous pharmaceuticals. numberanalytics.com N,N-Dimethylcyclohexanecarboxamide itself is an amide and its synthesis is a classic example of amide bond formation. Common methods for its preparation include the reaction of cyclohexanecarbonyl chloride with dimethylamine or the conversion of esters like methyl cyclohexanecarboxylate using dimethylaluminum amides. orgsyn.orgorgsyn.org The latter method, developed by Weinreb, offers a mild and general route to various amides. orgsyn.orgresearchgate.net

The stability of the amide bond makes its formation a key focus of research, with efforts directed towards developing more efficient and environmentally friendly catalytic methods. ucl.ac.uksigmaaldrich.com Traditional methods often require stoichiometric amounts of activating reagents, leading to significant waste. ucl.ac.uk Newer strategies focus on direct catalytic amidation of carboxylic acids or esters, sometimes employing organocatalysts or metal-based catalysts. sigmaaldrich.commdpi.com While N,N-Dimethylcyclohexanecarboxamide is a product of these strategies, the principles behind its formation are central to the broader field of amide synthesis. The optimization of reaction conditions such as temperature, solvent, and concentration is critical for achieving high yields and minimizing side products in these processes. numberanalytics.com

Industrial and Specialty Chemical Applications

The utility of N,N-Dimethylcyclohexanecarboxamide extends to various industrial processes where it is used in the production of polymers and as a versatile chemical intermediate.

Production of Polymers and Coatings

In the realm of polymer science, N,N-Dimethylcyclohexanecarboxamide finds application as a solvent in the production of polymers and coatings. ontosight.aigoogleapis.com The properties of polymer coatings, which are used for protection against corrosion, biofouling, and degradation, are influenced by their composition, including the solvents used during their formation. oaji.netresearchgate.net N,N-dimethylacrylamide-based polymeric coatings, which share a similar amide functionality, have been developed for applications such as DNA and protein microarrays, highlighting the importance of amide-containing compounds in creating functional surfaces. mdpi.com The choice of solvent is critical in these applications to ensure proper film formation and performance. oaji.net

Role as a Solvent, Additive, or Intermediate

N,N-Dimethylcyclohexanecarboxamide's primary industrial role is as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals. ontosight.ai Its chemical structure allows it to be a building block for more complex molecules. ontosight.ai It is also used as a solvent in certain industrial applications. googleapis.comlookchem.com The physical properties of N,N-Dimethylcyclohexanecarboxamide, such as its boiling point and solubility, make it suitable for these roles. ontosight.aiorgsyn.org For example, it is a colorless oil or white crystalline solid depending on purity and temperature, and it is relatively stable under normal conditions. ontosight.aiunifi.it

Solvent Properties and Extraction Research

The solvent characteristics of N,N-Dimethylcyclohexanecarboxamide and related amide solvents are a subject of research, particularly in the context of liquid-liquid extraction processes.

Comparison of Extraction Solvents and Their Efficiency

Liquid-liquid extraction is a widely used separation technique in chemical and pharmaceutical industries. ijraset.comrsc.org The efficiency of this process is highly dependent on the choice of solvent and its properties, such as its affinity for the solute and its miscibility with the other liquid phase. ijraset.com The distribution ratio (D) and partition coefficient (KD) are key parameters used to quantify the effectiveness of an extraction. libretexts.org

Research into extraction solvents often involves comparing the performance of different compounds. For instance, in the extraction of lanthanides, various diglycolamides (DGAs) with structures related to N,N-Dimethylcyclohexanecarboxamide have been studied. mdpi.com The efficiency of these extractions is influenced by the nature of the organic diluent and the presence of other components like ionic liquids. mdpi.com Studies have also investigated the solvent effects of amides like N,N-dimethylformamide (DMF) in mass spectrometry imaging, revealing how solvent properties influence signal intensity and spatial resolution. researchgate.net The principles of optimizing extraction efficiency through multiple extractions and adjusting parameters like pH are well-established. libretexts.org While direct comparative data for N,N-Dimethylcyclohexanecarboxamide against a wide range of solvents for specific extractions is not extensively detailed in the provided results, the research on related amides and extraction principles provides a framework for understanding its potential performance.

Below is a table summarizing the efficiency of different extraction scenarios based on general principles.

| Number of Extractions | Fraction of Solute Remaining in Aqueous Phase (Qaq)n | Extraction Efficiency (%) |

| 1 | 0.400 | 60.0 |

| 2 | 0.160 | 84.0 |

| 3 | 0.064 | 93.6 |

| 6 | ~0.004 | ~99.6 |

This table illustrates the general principle that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. The values are based on a hypothetical scenario with a specific distribution ratio and volume ratio, as described in a general chemistry resource. libretexts.org

Polarity and Solvent Selection in Chemical Processes

The polarity of a solvent is a critical factor in chemical process development, influencing reaction rates, selectivity, and the ease of product purification. The principle of "like dissolves like" is fundamental, where polar solvents are generally preferred for polar reactants and non-polar solvents for non-polar reactants. phenomenex.com In the context of reactions involving N,N-Dimethylcyclohexanecarboxamide, solvent selection plays a crucial role in optimizing reaction outcomes.

For instance, in the iridium-catalyzed C(sp³)–H borylation of N,N-Dimethylcyclohexanecarboxamide, a study of various solvents revealed that ethereal solvents provided superior conversion rates. While non-polar solvents like hexane, cyclohexane, and toluene (B28343) resulted in 75–86% conversion, dioxane, a polar ether, led to full conversion. nih.gov This highlights the significant impact of solvent polarity and coordinating ability on the efficiency of this specific transformation.

The selection of a suitable solvent is also vital for achieving high-purity products and simplifying downstream processing. High-purity solvents are essential to minimize background noise and prevent contamination, which can interfere with analytical detection and complicate data interpretation. phenomenex.com Water, a highly polar solvent, is frequently used, often in combination with organic modifiers like acetonitrile (B52724) or methanol, particularly in reversed-phase chromatography. phenomenex.com The pH of aqueous solutions can also be adjusted to create optimal conditions for specific analytes. phenomenex.com

In transition-metal-free decarboxylative amidation reactions using cyclohexanecarboxylic acid as a model substrate, the choice of solvent was a key parameter in reaction optimization. A variety of solvents were tested, including N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.netnih.gov Ultimately, DMSO was identified as the optimal solvent for this particular reaction. nih.gov

Table 1: Solvent Effects on the Iridium-Catalyzed Borylation of N,N-Dimethylcyclohexanecarboxamide nih.gov

| Solvent | Conversion (%) |

| Dioxane | 100 |

| Toluene | 86 |

| Cyclohexane | 75 |

| Hexane | 75 |

Catalysis and Reaction Optimization

Catalysis is a cornerstone of modern chemical synthesis, enabling reactions to proceed more efficiently by lowering the activation energy. The optimization of catalytic processes involving N,N-Dimethylcyclohexanecarboxamide focuses on maximizing yield and selectivity while minimizing catalyst loading and reaction times.

A variety of catalytic systems have been explored for the synthesis and transformation of amides. For instance, copper-catalyzed oxidative direct amidation of carboxylic acids, including cyclohexanecarboxylic acid, has been reported. beilstein-journals.org This method utilizes an inexpensive copper salt as the catalyst and molecular oxygen as the activating reagent. beilstein-journals.org Boron-derived catalysts have also been extensively studied for direct amidation reactions. mdpi.com The mechanism often involves the reaction of a boronic acid or its dehydrated trimer, boroxine, with a carboxylic acid to form an (acyloxy)boron intermediate, which then reacts with an amine. rsc.org

In the context of producing primary amides, direct amidation of methyl esters has been explored using continuous flow technology. This approach aims to significantly reduce reaction times from days to minutes without the need for coupling reagents, additives, or catalysts. rsc.org

Catalyst Loading and Reaction Conditions

Optimizing catalyst loading and reaction conditions is crucial for developing economically viable and sustainable chemical processes. The goal is to use the minimum amount of catalyst necessary to achieve a high yield in the shortest possible time.

In the iridium-catalyzed C(sp³)–H borylation of N,N-Dimethylcyclohexanecarboxamide, the reaction was carried out at 80 °C for 24 hours with a catalyst loading of 1.5 mol % of the iridium precursor [Ir(OMe)(cod)]₂ and 3 mol % of a silyl-pyridine based bidentate monoanionic ligand. nih.gov Attempts to lower the catalyst loading resulted in a negative impact on the reaction's efficiency. nih.gov

For the base-mediated decarboxylative amidation of cyclohexanecarboxylic acid, the reaction was optimized to use 2 equivalents of both the dioxazolone aminating agent and the base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMSO at room temperature for 4 hours. nih.gov Interestingly, a reaction with a catalytic amount of DBU (25 mol%) still provided a moderate yield, suggesting the potential for a base-catalyzed process. nih.gov The absence of a base completely halted the reaction, underscoring its critical role. nih.gov

In other catalytic systems, such as ruthenium-based catalysis for amide synthesis, efforts have been made to develop more active catalysts that can operate at low loadings. Bidentate N-heterocyclic carbene (NHC)/Ru catalytic systems have shown promise, with some intermediates being active at a catalyst loading of 0.5 mol%. researchgate.net

Table 2: Optimized Conditions for Base-Mediated Decarboxylative Amidation nih.gov

| Parameter | Condition |

| Substrate | Cyclohexanecarboxylic acid |

| Aminating Agent | 3-methyl-1,4,2-dioxazol-5-one (2 equiv.) |

| Base | DBU (2 equiv.) |

| Solvent | DMSO |

| Temperature | Room Temperature |

| Time | 4 hours |

Mechanistic Studies of Catalyzed Amidations

Understanding the reaction mechanism is fundamental to the rational design of more efficient catalysts and the optimization of reaction conditions. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

In the case of copper-catalyzed oxidative direct amidation, mechanistic studies have revealed that molecular oxygen plays a crucial role. It is proposed that a copper peroxycarboxylate is a key intermediate in this transformation. beilstein-journals.org

Mechanistic investigations into the transition-metal-free decarboxylative amidation of carboxylic acids using dioxazolones have also been performed. These studies, which include experimental and computational approaches, suggest a pathway involving the nucleophilic addition of the carboxylate to the dioxazolone. This is followed by a sequential rearrangement and decarboxylation to yield the final amide product in a stereoretentive manner. nih.gov

For boronic acid-catalyzed amidations, a proposed mechanism involves the formation of an (acyloxy)boron intermediate. This intermediate enhances the electrophilicity of the carboxylic acid, facilitating the subsequent reaction with an amine. rsc.org More complex mechanisms involving B-O-B motifs as active intermediates have also been proposed based on X-ray analysis and theoretical studies. rsc.org

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Synthesis

The synthesis of amides, including N,N-Dimethylcyclohexanecarboxamide, is undergoing a transformation guided by the principles of green chemistry. rroij.com The goal is to develop methods that are more sustainable, reduce waste, and improve energy efficiency. mdpi.com Traditional methods for amide bond formation often require stoichiometric coupling reagents, leading to significant waste. Modern research focuses on direct catalytic amidation, which avoids these issues.

Key green approaches include:

Catalytic Direct Amidation: The use of catalysts, such as those based on boric acid or other elements, allows for the direct reaction of carboxylic acids and amines. mdpi.comscispace.com This eliminates the need for activating agents and reduces the number of synthetic steps.

Solvent-Free and Alternative Solvents: Research is exploring mechanochemical grinding procedures and the use of greener solvents to minimize the environmental impact of chemical synthesis. mdpi.com

Atom Economy: Catalytic methods inherently improve atom economy by ensuring that a greater proportion of the atoms from the reactants are incorporated into the final product, a core principle of green chemistry. rroij.commdpi.com For instance, certain catalytic systems using B-O-B heterocycles have proven efficient for a wide range of substrates with high yields. mdpi.comscispace.com

Development of Novel Derivatives with Enhanced Properties

The core structure of N,N-Dimethylcyclohexanecarboxamide serves as a versatile scaffold for developing novel derivatives with tailored and enhanced properties. By modifying the cyclohexane (B81311) ring or the amide group, researchers can fine-tune the molecule's physical, chemical, and biological characteristics.

For example, the introduction of functional groups such as amino and hydroxy groups can create chiral centers, leading to derivatives with specific interactions with biological targets. lookchem.com The synthesis of optically active diamine derivatives has been patented for potential use in developing drugs for thrombotic diseases. google.com Other research has focused on creating N-substituted valine derivatives that exhibit unique binding properties to biological targets like PPARγ, which is relevant for metabolic diseases. nih.gov The applications of these derivatives are diverse, ranging from pharmaceuticals to agrochemicals. ontosight.ai

| Derivative Name | Structural Modification | Potential Enhanced Properties | Reference(s) |

| (1S,3R,4R)-3-amino-4-hydroxy-N,N-dimethyl cyclohexanecarboxamide | Addition of amino and hydroxy groups, creating chirality. | Potential for specific interactions with biological targets for pharmaceutical applications. | lookchem.com |

| 2-Isopropyl-N,5-Dimethylcyclohexanecarboxamide | Addition of isopropyl and methyl groups to the cyclohexane ring. | Potential anti-inflammatory, analgesic, or antimicrobial properties. | ontosight.ai |

| 4-(3-Cyclopropyl-1-(4-ethylphenyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylcyclohexanecarboxamide | Substitution with a trisubstituted triazole ring system. | Synthesized as part of a library for potential pharmacological screening. | nih.gov |

| Optically active diamine derivatives | Creation of optically active diamine structures. | Inhibitory effect on activated blood coagulation factor X (FXa), useful for thrombotic diseases. | google.com |

| N-substituted valine derivatives | N-aryl substitution and incorporation of an amino acid core. | Unique PPARγ binding properties for potential treatment of insulin (B600854) resistance and obesity. | nih.gov |

| Luotonin A Analogues | Incorporation into a larger, complex alkaloid structure. | Anticancer properties. | univie.ac.at |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is accelerating the pace of research into N,N-Dimethylcyclohexanecarboxamide and its derivatives. Computational tools are increasingly used to predict reaction outcomes, understand mechanisms, and design new molecules with desired properties before they are synthesized in the lab.

Molecular docking, for instance, is a computational technique used to predict how a molecule like N,N-Dimethylcyclohexanecarboxamide might bind to a protein receptor, guiding the design of new drugs. acs.org Computational studies have also been crucial in elucidating the mechanisms of catalytic reactions, such as direct amidation, by modeling the intermediate steps and transition states that are difficult to observe experimentally. mdpi.comscispace.com These theoretical insights are then confirmed and refined through detailed experimental work, including advanced spectroscopic techniques like NMR and IR spectroscopy. mdpi.comnih.gov This integrated approach was used in the study of iridium-catalyzed C(sp³)–H borylation, where experimental results were rationalized through mechanistic understanding. nih.gov

Exploration of New Biological Activities and Therapeutic Potentials

A primary focus of future research is the exploration of new biological activities and therapeutic applications for derivatives of N,N-Dimethylcyclohexanecarboxamide. The structural versatility of this compound makes it a valuable starting point for developing new pharmacologically active agents. ontosight.ai

Research has uncovered a range of potential therapeutic uses:

Antiviral Agents: Derivatives of similar structures have shown potent inhibitory effects against dangerous viruses such as Ebola and Marburg virus.

Antithrombotic Drugs: Specific optically active diamine derivatives are being developed as inhibitors of activated blood coagulation factor X (FXa), which could be used to prevent and treat blood clots. google.com

Metabolic Disease Therapeutics: Novel N-substituted valine derivatives have been identified as having unique binding properties to PPARγ, a key target in the treatment of insulin resistance, obesity, and non-alcoholic fatty liver disease. nih.gov

Anti-inflammatory and Analgesic: The addition of certain functional groups to the cyclohexane ring, as seen in 2-Isopropyl-N,5-Dimethylcyclohexanecarboxamide, suggests potential for developing new pain and inflammation treatments. ontosight.ai

| Potential Therapeutic Area | Target/Mechanism | Derivative Class | Reference(s) |

| Virology | Inhibition of viral entry (Ebola, Marburg) | Modified aminomethyl-N-methylcyclohexanecarboxamides | |

| Cardiology/Hematology | Inhibition of activated blood coagulation factor X (FXa) | Optically active diamine derivatives | google.com |

| Metabolic Diseases | PPARγ agonism | N-substituted valine derivatives | nih.gov |

| Inflammation/Pain | Not fully elucidated | Substituted N,N-Dimethylcyclohexanecarboxamides | ontosight.ai |

| Oncology | Anticancer activity | Luotonin A analogues | univie.ac.at |

| Pest Control | Insecticidal activity | General derivatives | ontosight.ai |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N,N-Dimethylcyclohexanecarboxamide, and how do their yields compare under industrial versus laboratory conditions?

- Answer : Two main synthetic routes are documented:

- Cyclohexanecarboxylic Acid Route : Reacting cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride, followed by reaction with dimethylamine in anhydrous benzene. This method is preferred industrially due to higher yields (~80-90%) and scalability .

- Methyl Cyclohexanecarboxylate Route : Using methyl cyclohexanecarboxylate with dimethylamine and trimethylaluminum in benzene. While suitable for lab-scale synthesis, yields are generally lower (~60-70%) compared to the industrial method .

Q. What reduction and substitution reactions are commonly employed with N,N-Dimethylcyclohexanecarboxamide, and what are the typical products?

- Answer :

- Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide group to produce N,N-Dimethylcyclohexylmethylamine .

- Substitution : Nucleophilic reagents (e.g., Grignard reagents) replace the amide group under catalytic conditions, yielding substituted cyclohexane derivatives. For example, alkylation reactions produce branched cyclohexane structures .

Q. What biological activities have been reported for N,N-Dimethylcyclohexanecarboxamide, and through what mechanisms?

- Answer : The compound exhibits neuroprotective and antioxidant properties via activation of the Nrf2 pathway. It interacts with Keap1, preventing Nrf2 ubiquitination and enhancing the expression of cytoprotective enzymes (e.g., heme oxygenase-1). This mechanism mitigates oxidative stress in neuronal models of ischemic stroke and neurodegenerative diseases .

Advanced Research Questions

Q. How does the cyclohexane ring influence the reactivity of N,N-Dimethylcyclohexanecarboxamide compared to linear analogues like N,N-Dimethylformamide (DMF)?

- Answer : The cyclohexane ring introduces steric hindrance and electronic effects that alter reactivity:

- Steric Effects : The bulky ring slows nucleophilic substitution compared to DMF, requiring higher temperatures or stronger catalysts.

- Electronic Effects : The electron-donating cyclohexane ring stabilizes intermediates in reduction reactions, favoring amine formation over side products .

Q. What analytical techniques are critical for confirming the structure and purity of N,N-Dimethylcyclohexanecarboxamide derivatives post-synthesis?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, alkyl groups on the nitrogen atom exhibit equivalence in CDCl₃ but become nonequivalent after derivatization (e.g., imino chloride formation) .

- HPLC : Quantifies purity (>99% for pharmaceutical-grade synthesis).

- Mass Spectrometry : Validates molecular weight (155.24 g/mol) and detects impurities .

Q. How do reaction conditions such as solvent choice and catalyst affect the efficiency of nucleophilic substitution reactions involving N,N-Dimethylcyclohexanecarboxamide?

- Answer :

- Solvent : Anhydrous benzene or toluene minimizes hydrolysis of intermediates. Polar aprotic solvents (e.g., DMF) accelerate substitution but may reduce selectivity.

- Catalyst : Trimethylaluminum enhances nucleophilicity in ester-based routes, while Lewis acids (e.g., FeCl₃) improve electrophilic substitution efficiency .

- Optimization : Reaction temperatures of 80-100°C and extended reflux times (12-24 hours) maximize yields .

Q. What contradictions exist in the literature regarding the biological efficacy of N,N-Dimethylcyclohexanecarboxamide, and how can they be resolved methodologically?

- Answer : Discrepancies in neuroprotection efficacy across studies may stem from:

- Model Variability : Differences in cell lines (e.g., primary neurons vs. immortalized lines) or animal models (e.g., transient vs. permanent ischemia).

- Dosage Regimens : Optimal concentrations range from 10-100 µM in vitro, but interspecies pharmacokinetics complicate in vivo translation.

- Resolution : Standardized assays (e.g., Nrf2 luciferase reporter systems) and pharmacokinetic profiling (e.g., LC-MS for bioavailability) can harmonize data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.